![molecular formula C28H20Cl4N2O4 B4756562 N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2,4-dichlorobenzamide)](/img/structure/B4756562.png)
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2,4-dichlorobenzamide)
Overview
Description
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2,4-dichlorobenzamide), commonly known as Oxybenzone, is a chemical compound that has gained attention in the scientific community due to its potential health and environmental impacts. Oxybenzone is widely used as an ingredient in sunscreen and other personal care products due to its ability to absorb UV light. However, recent studies have suggested that Oxybenzone may have negative effects on human health and the environment.
Mechanism of Action
Oxybenzone works by absorbing UV light and converting it into heat energy. This process prevents the UV light from penetrating the skin and causing damage. However, recent studies have suggested that Oxybenzone may also have hormone-disrupting effects, potentially interfering with the body's endocrine system.
Biochemical and Physiological Effects:
Studies have shown that Oxybenzone can be absorbed through the skin and has been detected in urine, blood, and breast milk. Oxybenzone has been shown to have estrogenic effects, potentially interfering with the body's hormonal balance. Additionally, Oxybenzone has been linked to allergic reactions and has been shown to have negative effects on coral reefs and other marine life.
Advantages and Limitations for Lab Experiments
Oxybenzone has been widely used in laboratory experiments due to its ability to absorb UV light. However, the potential health and environmental impacts of Oxybenzone must be taken into consideration when designing experiments.
Future Directions
Future research on Oxybenzone should focus on identifying safer alternatives for use in personal care products. Additionally, more research is needed to fully understand the potential health and environmental impacts of Oxybenzone. Studies should also focus on the effects of Oxybenzone on marine life and coral reefs. Finally, more research is needed to fully understand the mechanism of action and potential hormone-disrupting effects of Oxybenzone.
Conclusion:
Oxybenzone is a widely used chemical compound that has gained attention in the scientific community due to its potential health and environmental impacts. While Oxybenzone has been shown to effectively absorb UV light, recent studies have suggested that it may have negative effects on human health and the environment. Future research should focus on identifying safer alternatives and fully understanding the potential impacts of Oxybenzone.
Scientific Research Applications
Oxybenzone has been extensively studied in the scientific community due to its widespread use in personal care products and potential health and environmental impacts. Research has focused on the mechanism of action, biochemical and physiological effects, and potential future directions for further study.
properties
IUPAC Name |
2,4-dichloro-N-[4-[4-[(2,4-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O4/c1-37-25-11-15(3-9-23(25)33-27(35)19-7-5-17(29)13-21(19)31)16-4-10-24(26(12-16)38-2)34-28(36)20-8-6-18(30)14-22(20)32/h3-14H,1-2H3,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLBIVQPJYEFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(2,4-dichlorobenzamide) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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